molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B6605544
CAS RN: 2230804-23-4
M. Wt: 220.58 g/mol
InChI Key: WCLTWNIYGNFLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, also known as CTP, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as having a range of biochemical and physiological effects.

Scientific Research Applications

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the synthesis of amines, and the hydrolysis of esters. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been used in the synthesis of a variety of other compounds, such as heterocyclic compounds and heterocyclic containing compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not well understood. However, it is believed to act as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine to act as a catalyst in a variety of reactions, as well as to form a variety of other compounds. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to be a potent inhibitor of enzymes, which may explain its ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine are not well understood. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of the growth of bacteria, and the inhibition of the growth of cancer cells. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of anti-inflammatory effects, as well as a variety of anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is its ability to act as a catalyst in a variety of reactions. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not as stable as some other compounds, and can decompose over time. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can cause toxicity if ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine research. One potential direction is the development of new synthesis methods for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Additionally, further research into the biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new applications for the compound. Additionally, further research into the mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in laboratory experiments. Finally, further research into the safety and toxicity of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in a variety of applications.

Synthesis Methods

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is typically synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-fluoropyridine with trifluoromethanesulfonic anhydride in the presence of N-methylmorpholine. This reaction results in the formation of the desired 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product. The second step involves the reaction of the 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product with N-methylmorpholine and trifluoromethanesulfonic anhydride. This reaction produces a mixture of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its isomer, 4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. The third step involves the purification of the two isomers through column chromatography.

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLTWNIYGNFLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

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